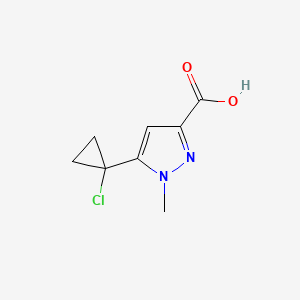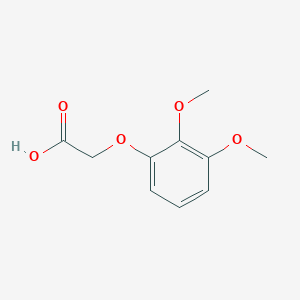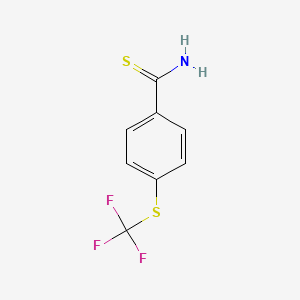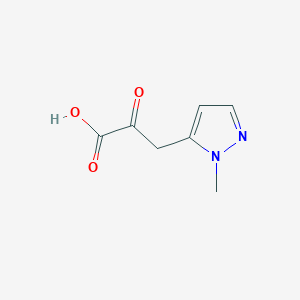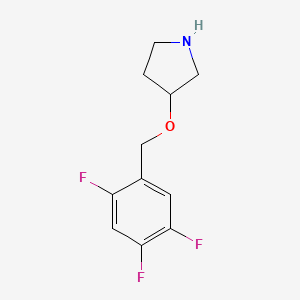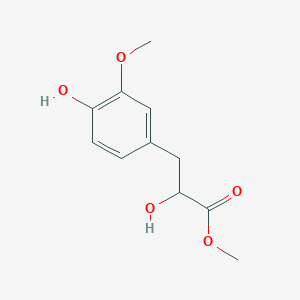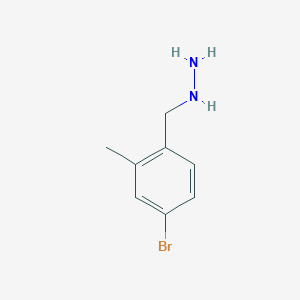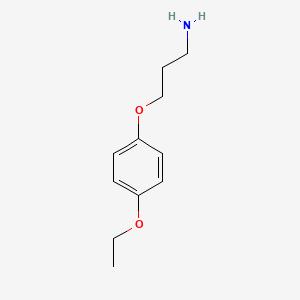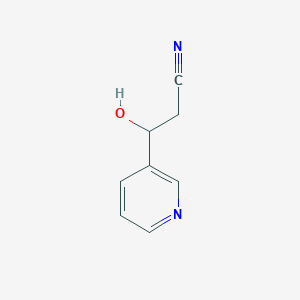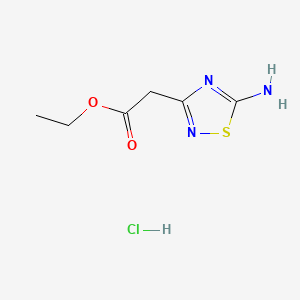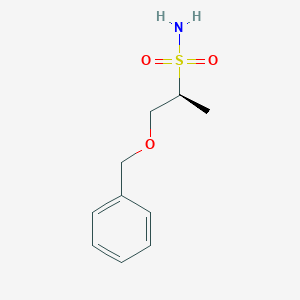
(2S)-1-(benzyloxy)propane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-(benzyloxy)propane-2-sulfonamide is an organic compound with a specific stereochemistry, indicated by the (2S) configuration This compound is characterized by the presence of a benzyloxy group attached to a propane-2-sulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(benzyloxy)propane-2-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-chloropropane-1-ol and benzyl alcohol.
Formation of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with (S)-2-chloropropane-1-ol in the presence of a base such as sodium hydroxide.
Sulfonamide Formation: The resulting intermediate undergoes sulfonamide formation by reacting with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(benzyloxy)propane-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-1-(benzyloxy)propane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-(benzyloxy)propane-2-sulfonamide involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in enzymes or receptors, while the sulfonamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(benzyloxy)propane-2-amine: Similar structure but with an amine group instead of a sulfonamide.
(2S)-1-(benzyloxy)propane-2-thiol: Contains a thiol group instead of a sulfonamide.
(2S)-1-(benzyloxy)propane-2-carboxylic acid: Features a carboxylic acid group instead of a sulfonamide.
Uniqueness
(2S)-1-(benzyloxy)propane-2-sulfonamide is unique due to the presence of both a benzyloxy group and a sulfonamide group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
(2S)-1-phenylmethoxypropane-2-sulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-9(15(11,12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,11,12,13)/t9-/m0/s1 |
InChI Key |
GVRBPIRAUXBVEI-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](COCC1=CC=CC=C1)S(=O)(=O)N |
Canonical SMILES |
CC(COCC1=CC=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


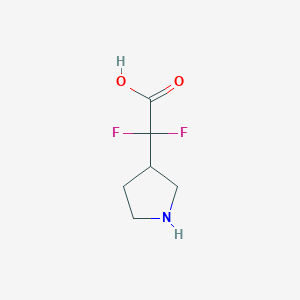
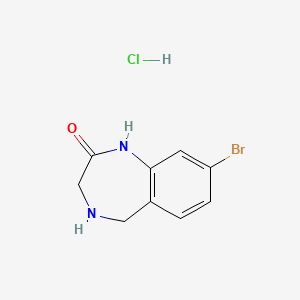
![Rac-(1r,4r)-4-[(5-bromopyridin-2-yl)oxy]cyclohexan-1-aminedihydrochloride,trans](/img/structure/B13591784.png)
